1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol
Overview
Description
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol is a heterocyclic organic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of the chloro groups can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol include other pyrazine derivatives with different substituents, such as:
- 2-Amino-3-(1-hydroxyethyl)pyrazine
- 2-Amino-5,6-dichloropyrazine
- 2-Amino-3-(1-hydroxyethyl)-5-chloropyrazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7Cl2N3O |
---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
1-(3-amino-5,6-dichloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2N3O/c1-2(12)3-6(9)11-5(8)4(7)10-3/h2,12H,1H3,(H2,9,11) |
InChI Key |
VKGRMAWFQVUSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C(=N1)Cl)Cl)N)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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